3-[1-(4-Methylphenyl)ethylideneamino]oxy-5-nitroaniline
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Overview
Description
3-[1-(4-Methylphenyl)ethylideneamino]oxy-5-nitroaniline is an organic compound with the molecular formula C15H15N3O3 It is characterized by the presence of a nitro group, an aniline moiety, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methylphenyl)ethylideneamino]oxy-5-nitroaniline typically involves the reaction of 4-methylacetophenone with 5-nitro-2-aminophenol in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Methylphenyl)ethylideneamino]oxy-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[1-(4-Methylphenyl)ethylideneamino]oxy-5-nitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-Methylphenyl)ethylideneamino]oxy-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The aniline moiety can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylacetophenone: A precursor in the synthesis of the compound.
5-Nitro-2-aminophenol: Another precursor used in the synthesis.
Aniline derivatives: Compounds with similar structural features and reactivity.
Uniqueness
3-[1-(4-Methylphenyl)ethylideneamino]oxy-5-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)ethylideneamino]oxy-5-nitroaniline |
InChI |
InChI=1S/C15H15N3O3/c1-10-3-5-12(6-4-10)11(2)17-21-15-8-13(16)7-14(9-15)18(19)20/h3-9H,16H2,1-2H3 |
InChI Key |
RODQXFOMPOIEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC2=CC(=CC(=C2)[N+](=O)[O-])N)C |
Origin of Product |
United States |
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